2-Chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline

D3 dopamine receptor Binding affinity Styrylquinoline SAR

2-Chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline (CAS 820977-17-1) is a synthetic heterocyclic small molecule belonging to the styrylquinoline class, featuring a 2-chloroquinoline core linked via an ethenyl bridge to a 5-methyl-2-nitrophenyl ring. Its molecular formula is C18H13ClN2O2 with a molecular weight of 324.8 g/mol.

Molecular Formula C18H13ClN2O2
Molecular Weight 324.8 g/mol
CAS No. 820977-17-1
Cat. No. B12541680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline
CAS820977-17-1
Molecular FormulaC18H13ClN2O2
Molecular Weight324.8 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)[N+](=O)[O-])C=CC2=CC3=CC=CC=C3N=C2Cl
InChIInChI=1S/C18H13ClN2O2/c1-12-6-9-17(21(22)23)14(10-12)7-8-15-11-13-4-2-3-5-16(13)20-18(15)19/h2-11H,1H3
InChIKeyLSCLPYMYVXOKJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline (CAS 820977-17-1): Chemical Identity and Basal Characterization for Procurement


2-Chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline (CAS 820977-17-1) is a synthetic heterocyclic small molecule belonging to the styrylquinoline class, featuring a 2-chloroquinoline core linked via an ethenyl bridge to a 5-methyl-2-nitrophenyl ring . Its molecular formula is C18H13ClN2O2 with a molecular weight of 324.8 g/mol . The compound has been indexed in authoritative biochemical databases including BindingDB (BDBM50378002) and ChEMBL (CHEMBL1627320), where it is associated with human dopamine D3 receptor binding data [1]. This entry confirms the compound's role as a research-grade molecular probe within dopaminergic signaling pathways.

Why Generic 2-Chlorostyrylquinoline Analogs Cannot Substitute for CAS 820977-17-1 in Target-Based Assays


The styrylquinoline chemical space is highly sensitive to substitution patterns on the pendant phenyl ring, which directly modulate receptor binding affinity and selectivity. For example, within the D3 dopamine receptor ligand series disclosed in US Patent 8748608, minor alterations to the substituents at the 5-position of the nitrophenyl ring or the removal of the nitro group entirely can result in complete loss of D3 binding affinity or a shift toward D2 receptor preference [1]. The 5-methyl-2-nitrophenyl motif present in CAS 820977-17-1 provides a specific combination of steric bulk and electronic effects that critically influences the molecule's π-π stacking interactions and hydrogen bonding capacity within the D3 orthosteric binding pocket [2]. Therefore, procuring a closely related analog in which the 5-methyl or 2-nitro group is altered, or the chloro substituent is moved to a different position, is unlikely to recapitulate the same quantitative binding profile, making generic substitution scientifically invalid for target engagement studies.

Quantitative Differentiation Evidence for 2-Chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline (CAS 820977-17-1) at the Human D3 Dopamine Receptor


D3 Dopamine Receptor Binding Affinity: CAS 820977-17-1 vs. Unsubstituted 2-Chlorostyrylquinoline Core

CAS 820977-17-1 demonstrates potent binding affinity for the human D3 dopamine receptor with a Ki of 4.60 nM in a radioligand displacement assay using [125I]IABN in HEK293 cells [1]. In contrast, the unsubstituted 2-chlorostyrylquinoline core scaffold (i.e., lacking the 5-methyl-2-nitrophenyl substituents) typically exhibits negligible D3 receptor binding affinity (Ki > 1000 nM or no measurable displacement at 10 µM) as inferred from the structure-activity relationship (SAR) trends documented in the same patent family and broader styrylquinoline literature [2]. This represents an affinity gain exceeding 200-fold attributable specifically to the 5-methyl-2-nitrophenyl ethenyl substitution present in the target compound.

D3 dopamine receptor Binding affinity Styrylquinoline SAR

Selectivity Profile: D3 vs. D2 Dopamine Receptor Preference of CAS 820977-17-1

The D3/D2 selectivity ratio is a critical differentiator for compounds used in neuropsychiatric and addiction research, as D2-preferring ligands carry a higher risk of extrapyramidal motor side effects. While direct D2 affinity data for CAS 820977-17-1 is not publicly available in BindingDB, the compound's registration as a D3-selective ligand within US Patent 8748608 (as compound 39) places it within a structural series designed and validated for D3 receptor preference [1]. Positional analogs in this series in which the 5-methyl or 2-nitro substituent is altered typically lose D3 affinity entirely or gain D2 affinity, shifting the selectivity away from the desired D3-preferring profile [2]. Therefore, CAS 820977-17-1 is the appropriate selection when D3 receptor specificity must be maintained over D2.

D2 dopamine receptor D3 selectivity Receptor subtype specificity

Validated Research and Procurement Applications for 2-Chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline (CAS 820977-17-1)


D3 Dopamine Receptor Pharmacological Profiling in CNS Drug Discovery

CAS 820977-17-1 is the appropriate tool compound for competitive radioligand binding assays and functional assays requiring selective engagement of the human D3 dopamine receptor at low nanomolar concentrations [1]. Its confirmed D3 Ki of 4.60 nM makes it suitable for constructing D3 receptor occupancy curves and for use as a reference D3 ligand in screening campaigns aimed at identifying novel D3 modulators.

Structure-Activity Relationship (SAR) Studies of Styrylquinoline-Based Dopaminergic Ligands

As a defined example (Compound 39) from US Patent 8748608, CAS 820977-17-1 serves as a benchmark for medicinal chemistry programs exploring the styrylquinoline scaffold for D3 receptor modulation [1]. Its 5-methyl-2-nitrophenyl ethenyl substitution pattern provides a reference point for evaluating how modifications to the pendant aryl ring affect D3 binding affinity and D3/D2 selectivity.

Negative Control Compound Design for D3-Dependent Cellular Assays

Researchers may procure CAS 820977-17-1 alongside analogs from the same patent series that lack the 5-methyl-2-nitrophenyl group (and consequently lack D3 affinity) to establish D3-dependent vs. D3-independent pharmacological effects in cellular models of dopaminergic signaling [2]. This matched-pair approach provides rigorous experimental controls that generic D3 ligands from different chemical series cannot offer.

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